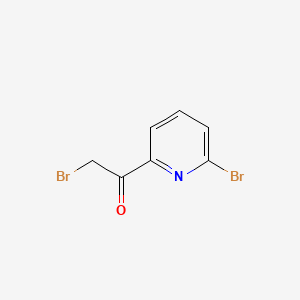
3-(((Benzyloxy)carbonyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((Benzyloxy)carbonyl)amino)pentanoic acid (3-BCAP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a derivative of alanine and is commonly referred to as 3-BCAP. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 130°C. 3-BCAP has been used in biochemical and physiological studies to investigate its effects on various cellular and physiological processes.
Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
Natural carboxylic acids are known for their bioactivity, with studies showing that structural differences among selected carboxylic acids, such as benzoic acid and cinnamic acid, influence their antioxidant, antimicrobial, and cytotoxic activities. The review highlights the correlation between structure and bioactivity, indicating a potential area for synthesizing and exploring derivatives of 3-(((Benzyloxy)carbonyl)amino)pentanoic acid for varied biological activities (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, including those synthesized from carboxylic acids, demonstrates significant antioxidant and anti-inflammatory properties. This suggests potential for this compound derivatives in therapeutic applications (Raut et al., 2020).
Synthesis of Functionalized β-Amino Acid Derivatives
The application of metathesis reactions in synthesizing cyclic β-amino acids highlights the importance of functionalized amino acids in drug research. Given the biological relevance of β-amino acids, derivatives of this compound could be explored for new drug developments (Kiss et al., 2018).
Biological Activity of Benzoxaboroles
Benzoxaboroles, derived from phenylboronic acids, have shown biological activity and are under clinical trials. Given the structural similarity, exploring this compound in the synthesis of benzoxaborole derivatives could yield new compounds with wide applications and biological activities (Adamczyk-Woźniak et al., 2009).
Phosphonic Acid Applications
The versatility and applications of phosphonic acids in medicine, including as bioactive agents and for bone targeting, suggest potential research directions for this compound and its phosphonic derivatives in similar fields (Sevrain et al., 2017).
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBDPMBKPSHZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
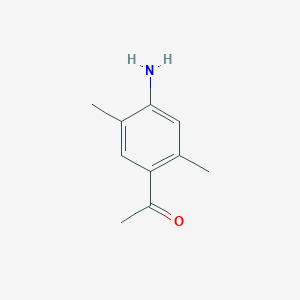

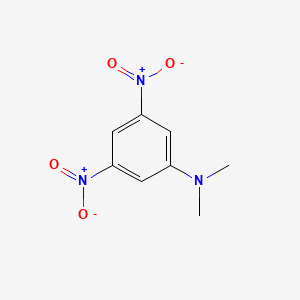
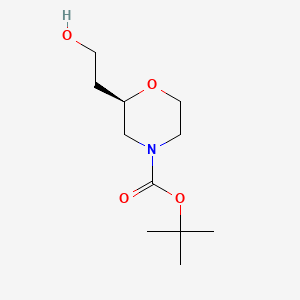
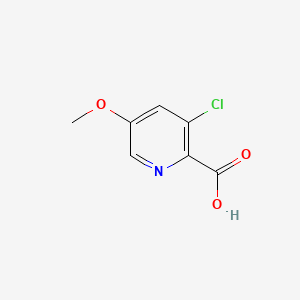

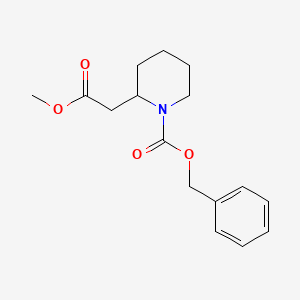
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)

